Fmoc-2-amino-5-methylbenzoic acid
Overview
Description
Fmoc-2-amino-5-methylbenzoic acid is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields . It is a member of fluorenes and is often used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C23H19NO4 . The structure of 2-amino-5-methylbenzoic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The molecular weight of this compound is 373.40 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Unnatural Amino Acid Development
Fmoc-2-amino-5-methylbenzoic acid is utilized in developing unnatural amino acids that mimic peptide β-strands and form β-sheetlike hydrogen-bonded dimers. This application is significant in peptide synthesis, allowing for the creation of peptides with unique hydrogen-bonding surfaces and functionalities (Nowick et al., 2000).
Enantioseparation in Chromatography
The compound plays a role in the enantioseparation of N-protected fluorenylmethoxycarbonyl (N-FMOC) alpha-amino acids. This is particularly relevant in chromatography, where different stationary phases are used for separating enantiomers, highlighting the importance of this compound in analytical chemistry (Lee et al., 2008).
Synthesis of Amino Diazoketones
This acid is crucial in synthesizing N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones, demonstrating versatility in incorporating Fmoc-protected amino acids into peptides and maintaining the chirality of starting α-amino acids (Siciliano et al., 2012).
Beta-Amino Acid Production
In the efficient synthesis of enantiomerically pure beta2-amino acids, this compound is utilized. This process is essential for beta-peptide synthesis, contributing to the field of peptide engineering and design (Lee et al., 2003).
Large-Scale Synthesis of Non-Proteogenic Amino Acids
The acid is used in the large-scale synthesis of FMOC-protected non-proteogenic amino acids, serving as building blocks for combinatorial libraries in drug discovery and development (Dener et al., 2001).
Solid Phase Synthesis of Polyamides
This compound aids in the solid-phase synthesis of polyamides containing specific amino acids, which are important in designing DNA-binding proteins and other biological applications (Wurtz et al., 2001).
Mechanism of Action
Target of Action
Fmoc-2-amino-5-methylbenzoic acid is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are the amine groups that it protects during synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Result of Action
The primary result of this compound’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, solvent, and pH.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-10-11-21(19(12-14)22(25)26)24-23(27)28-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZFNFRMORUWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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